
1,4-ブタンスルタム
概要
説明
1,4-Butanesultam is a saturated heterocycle containing a bond between a nitrogen and a sulfone. This compound is of pharmacological relevance due to its unique structure, which allows for various chemical modifications and applications . The molecular formula of 1,4-Butanesultam is C₄H₉NO₂S, and it has a molecular weight of 135.18 g/mol .
科学的研究の応用
1,4-Butanesultam has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential pharmacological properties.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
1,4-Butanesultam is a saturated heterocycle containing a bond between a nitrogen and a sulfone Compounds containing the 1,4-butanesultam substructure are of pharmacological relevance .
Mode of Action
A report describes the N-arylation and subsequent structure elaboration of 1,4-Butanesultam , suggesting that it may undergo chemical reactions to interact with its targets.
Pharmacokinetics
It has a molecular weight of 135.18 , and its storage temperature should be at room temperature in a dry, sealed environment . These properties may influence its bioavailability.
Action Environment
It is known that the compound should be stored in a dry, sealed environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
生化学分析
Biochemical Properties
1,4-Butanesultam plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dehydrogenases and sulfo-alkylating agents. This modification can significantly increase the water solubility of the derivatives, enhancing their pharmacological properties .
Molecular Mechanism
At the molecular level, 1,4-Butanesultam exerts its effects through binding interactions with biomolecules. It acts as a sulfo-alkylating agent, introducing the sulfobutyl group into nucleophilic functional groups of biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 1,4-Butanesultam can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Butanesultam can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Butanesultam is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to 1,4-Butanesultam can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 1,4-Butanesultam vary with different dosages in animal models. At low doses, the compound can enhance cellular function by increasing the solubility and activity of target proteins. At high doses, 1,4-Butanesultam can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1,4-Butanesultam is involved in several metabolic pathways, including those related to the oxidation of 4-hydroxybutyrate. The compound interacts with enzymes such as dehydrogenases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butanesultam can be synthesized through several methods. One common synthetic route involves the reaction of butane-1,4-diol with sulfuryl chloride to form 1,4-butanesultone, which is then treated with ammonia to yield 1,4-Butanesultam . The reaction conditions typically include:
Temperature: The reaction is carried out at room temperature.
Solvent: An organic solvent such as dichloromethane is often used.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of 1,4-Butanesultam may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the product quality .
化学反応の分析
Types of Reactions
1,4-Butanesultam undergoes various chemical reactions, including:
N-Arylation:
Oxidation: The sulfone group in 1,4-Butanesultam can be oxidized to form sulfoxides or sulfones.
Substitution: The hydrogen atoms in the butane chain can be substituted with other functional groups.
Common Reagents and Conditions
N-Arylation: Common reagents include aryl halides and a base such as potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
N-Arylation: Produces N-aryl-1,4-Butanesultam derivatives.
Oxidation: Yields sulfoxides or sulfones.
Substitution: Results in substituted 1,4-Butanesultam derivatives.
類似化合物との比較
1,4-Butanesultam can be compared with other similar compounds such as:
1,4-Butanesultone: A precursor to 1,4-Butanesultam, but lacks the nitrogen atom.
Sultiame: A related compound with similar pharmacological properties.
4-Oxo-1,4-Butanesultam: An oxidized derivative of 1,4-Butanesultam.
The uniqueness of 1,4-Butanesultam lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in chemical synthesis .
特性
IUPAC Name |
thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMYXZLJGHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307518 | |
| Record name | 1,4-Butanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37441-50-2 | |
| Record name | 37441-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


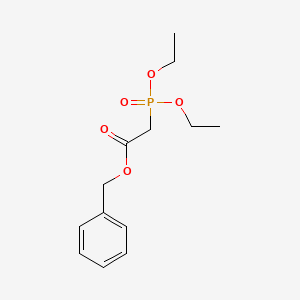
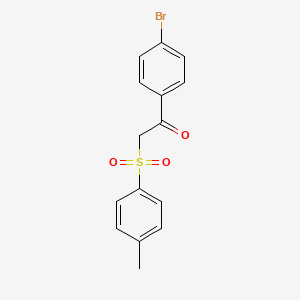
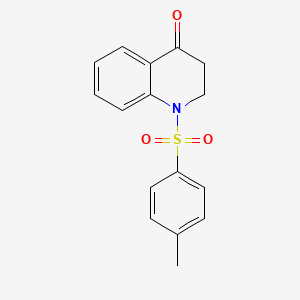
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
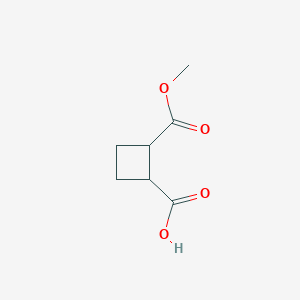

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)


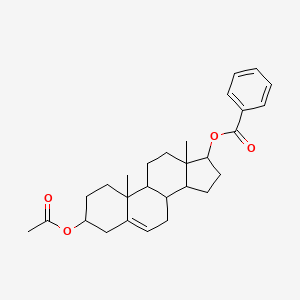
![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

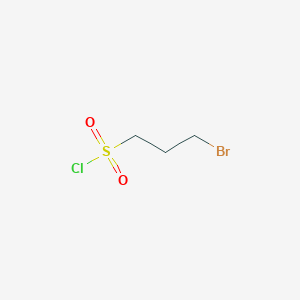
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)
